Cas no 68155-07-7 (Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl))

Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl) structure
68155-07-7 structure
Product Name:Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
CAS-nummer:68155-07-7
MF:C12H25NO3
MW:231.331804037094
CID:1730149
PubChem ID:76499
Update Time:2025-04-21

Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl) Chemische en fysische eigenschappen

Naam en identificatie

    • Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
    • (C8-C18 and C18)Unsaturated alkyl carboxylic acid diethanolamide
    • (C8-C18) And C18 unsaturated alkylcarboxylic acid amide diethanol
    • (C8-C18) and (C18)Unsaturated alkylcarboxylic acid, diethanolamide
    • (C8-C18) and C18 Unsaturated alkylcarboxylic acid, diethanolamide
    • (C8-C18) and C18 Unsatured alkylcarboxylic acid amide diethanol
    • C8-C18 And C18 unsaturated alkylcarboxylic acid amide diethanol
    • N,N-Bis(hydroxyethyl) C8-18 and C18-unsatd. amides
    • SDA 01-024-00
    • Amides, C8-18 and C18-unsatd, N,N-bis(hydroxyethyl)
    • N,N-Bis(2-hydroxyethyl)octanamide
    • C8-C18 And C18 unsaturated alkylcarboxy
    • C7DEA
    • NS00014530
    • EDC7F4TF12
    • 3077-30-3
    • octanoic acid diethanolamide
    • NSC179692
    • UNII-EDC7F4TF12
    • N,N-BIS(2-HYDROXYETHYL)CAPRYLAMIDE
    • Octanamide,N-bis(2-hydroxyethyl)-
    • 68155-07-7
    • SCHEMBL851525
    • DTXSID6062832
    • Q27277116
    • EN300-80115
    • Caprylic acid diethanolamide
    • AKOS010483289
    • NSC-179692
    • NSC 179692
    • EINECS 221-362-8
    • Octanamide, N,N-bis(2-hydroxyethyl)-
    • EINECS 268-935-9
    • G57864
    • Z797582834
    • Caprylic diethanolamide
    • C7-Coconut diethanolamide
    • CS-0261809
    • Caprylic acid, diethanolamide
    • Inchi: 1S/C12H25NO3/c1-2-3-4-5-6-7-12(16)13(8-10-14)9-11-15/h14-15H,2-11H2,1H3
    • InChI-sleutel: FZQAYFWUOCXLKJ-UHFFFAOYSA-N
    • LACHT: O=C(CCCCCCC)N(CCO)CCO

Berekende eigenschappen

  • Exacte massa: 231.183
  • Monoisotopische massa: 231.183
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 10
  • Complexiteit: 168
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 60.8A^2
  • XLogP3: 1.3

Experimentele eigenschappen

  • Dichtheid: 1.023
  • Kookpunt: 392.2°C at 760 mmHg
  • Vlampunt: 191°C
  • Brekindex: 1.482
  • PSA: 60.77000
  • LogboekP: 1.16010
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